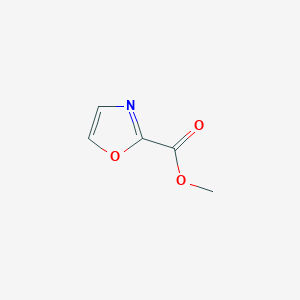
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine
Übersicht
Beschreibung
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine (1-FBMP) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that is soluble in polar solvents and has a melting point of 105°C. 1-FBMP has a wide range of applications in scientific research and can be used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate : This compound is an important intermediate in the synthesis of HIV-1 integrase inhibitors (Boros et al., 2007).
Antihistamine Synthesis : An unusual mechanism in the synthesis of a candidate antihistamine was observed, involving 1-(4-fluorobenzyl)-2-chloro-6isopropoxy-1H-benzo[d]imidazole and 1-methylpiperidinamine (Jha, 2005).
S,N-Disubstituted Derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil Synthesis : This compound was obtained via the Mannich reaction, with new derivatives synthesized for potential pharmaceutical applications (Pospieszny & Wyrzykiewicz, 2008).
Chemical and Biological Analysis
Heterocyclic Chemistry in Therapeutic Applications : The study of 1,3,4-oxadiazole derivatives, including their synthesis and antibacterial activity, highlights the importance of minor modifications in poly-functional compounds for therapeutic potential (Rehman et al., 2019).
Synthesis and Antibacterial Evaluation : The synthesis and study of sulfamoyl and piperidine functionalities in 1,3,4-oxadiazole derivatives underscore their biological activities (Aziz‐ur‐Rehman et al., 2017).
Molecular Solids and Magnetic Properties : Research on ion-pair complexes and their structural and magnetic properties reveals the potential of 1-(4′-bromo-2′-flourobenzyl)-quinolinium-bis(maleonitriledithiolato)nickel(III) in material sciences (Ni et al., 2005).
Mycobacterial Inhibition and Enzyme Studies : Novel derivatives were synthesized and evaluated for their antimycobacterial activities and inhibition of the Mycobacterium tuberculosis isocitrate lyase enzyme (Sriram et al., 2009).
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Benzimidazole derivatives containing various rings were synthesized and screened for their biological activities, highlighting their therapeutic potential (Menteşe et al., 2015).
Synthesis of 18F-labelled Nonpeptide CCR1 Antagonist : The synthesis of a potent nonpeptide CCR1 antagonist showcases the application of this chemical in radiopharmaceuticals (Mäding et al., 2006).
Eigenschaften
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-2-3-12(14)8-13(11)15/h2-3,8,10H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGSZRMZIURNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)

